1-(Benzo[d]thiazol-5-yl)ethanol
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Overview
Description
1-(Benzo[d]thiazol-5-yl)ethanol is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-5-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with an aldehyde or ketone in the presence of a catalyst. For example, the reaction of 2-aminothiophenol with acetaldehyde in ethanol under reflux conditions can yield this compound. Another method involves the cyclization of 2-mercaptobenzaldehyde with an appropriate alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzothiazole-5-carboxaldehyde, while reduction can produce benzothiazole-5-ylmethanol.
Scientific Research Applications
1-(Benzo[d]thiazol-5-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-5-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary depending on the specific derivative or analog of the compound being studied.
Comparison with Similar Compounds
1-(Benzo[d]thiazol-5-yl)ethanol can be compared with other benzothiazole derivatives, such as:
Benzothiazole: The parent compound, which lacks the ethanol group.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
Benzothiazole-2-thiol: A derivative with a thiol group at the 2-position.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
1-(1,3-benzothiazol-5-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-6,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPBVDZHVNDNKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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